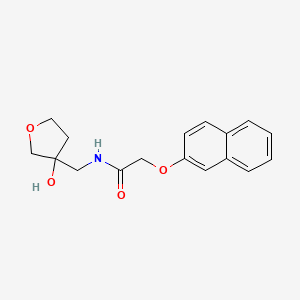

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(naphthalen-2-yloxy)acetamide

Description

N-((3-Hydroxytetrahydrofuran-3-yl)methyl)-2-(naphthalen-2-yloxy)acetamide is a synthetic acetamide derivative characterized by a naphthalen-2-yloxy group and a hydroxytetrahydrofuran-based substituent.

Properties

IUPAC Name |

N-[(3-hydroxyoxolan-3-yl)methyl]-2-naphthalen-2-yloxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c19-16(18-11-17(20)7-8-21-12-17)10-22-15-6-5-13-3-1-2-4-14(13)9-15/h1-6,9,20H,7-8,10-12H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPIQCVNRULCLBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(CNC(=O)COC2=CC3=CC=CC=C3C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(naphthalen-2-yloxy)acetamide typically involves multiple steps:

Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.

Attachment of the Naphthalene Moiety: The naphthalene group can be introduced via an etherification reaction, where a naphthol derivative reacts with an appropriate alkyl halide.

Formation of the Acetamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form a carbonyl group.

Reduction: The acetamide group can be reduced to an amine under suitable conditions.

Substitution: The naphthalene moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Introduction of substituents such as halogens or nitro groups on the naphthalene ring.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Potential use as a biochemical probe to study enzyme interactions or cellular processes.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(naphthalen-2-yloxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related acetamide derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Functional Group Analysis

Key Comparisons

Triazole derivatives (e.g., 6m, 7c) exhibit additional hydrogen-bonding sites but may have higher lipophilicity due to aromatic substituents .

Biological Activity N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide demonstrated cytotoxicity in HeLa cells (IC50 ~3.16 µM), comparable to cisplatin . Activity in the target compound is unconfirmed but may depend on the hydroxytetrahydrofuran group’s ability to modulate membrane permeability. Triazole analogs (e.g., 6b, 6c) showed varied cytotoxicity linked to nitro or chloro substituents, with IC50 values influenced by electronic effects .

Synthetic Accessibility The target compound’s hydroxytetrahydrofuran group may require specialized protecting groups during synthesis, unlike triazole derivatives formed via 1,3-dipolar cycloaddition . N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide was synthesized using copper-catalyzed reactions, similar to triazole analogs but with morpholine incorporation .

Metabolic Stability The hydroxytetrahydrofuran ring may be prone to oxidative metabolism, whereas morpholinoethyl and triazole groups are more stable, impacting half-life .

Research Findings and Data Tables

Physicochemical Properties

| Compound | logP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Target Compound | 2.8 | 2 (OH, NH) | 5 | 343.4 |

| N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide | 3.1 | 1 (NH) | 5 | 354.4 |

| 2-(Naphthalen-2-yloxy)-N-(pyridin-3-yl)acetamide | 2.9 | 1 (NH) | 4 | 279.3 |

| 6m (Chlorophenyl-triazole analog) | 4.0 | 1 (NH) | 5 | 393.9 |

Biological Activity

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(naphthalen-2-yloxy)acetamide is a compound that incorporates a hydroxytetrahydrofuran moiety and a naphthalene derivative, suggesting potential for diverse biological activities. This article explores the biological activity of this compound, including its mechanisms, efficacy, and applications in various therapeutic areas.

Chemical Structure

The structural formula of this compound can be represented as follows:

This structure combines a hydroxytetrahydrofuran unit with an acetamide linked to a naphthalene ring, indicating potential interactions with biological targets.

- Antitumor Activity : The compound may exhibit cytotoxic effects against various cancer cell lines. Research has shown that derivatives of similar structures can selectively induce apoptosis in tumor cells while sparing normal cells .

- Antimicrobial Properties : Compounds containing naphthalene and hydroxytetrahydrofuran moieties have been noted for their antimicrobial activity against pathogens such as Helicobacter pylori and other bacterial strains .

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways. For instance, derivatives with similar scaffolds have shown inhibitory effects on urease and tyrosinase, indicating potential applications in treating conditions like hyperurecemia and skin disorders .

Case Studies and Research Findings

- Cytotoxicity Studies :

- Antimicrobial Activity :

-

Enzyme Inhibition :

- A recent study evaluated the inhibitory effects of hydroxypyridinone derivatives on tyrosinase, revealing IC50 values in the low micromolar range. This suggests that similar compounds could be explored for their ability to inhibit enzymatic activity related to melanin production, which is crucial for skin protection and pigmentation disorders .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.